N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
. This compound features a unique structure that combines a phenylthio group, a tetrahydropyran ring, and a cyclohexene carboxamide moiety, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves the reaction of tetrahydropyran derivatives with phenylthio compounds under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction between pyrazoles and tetrahydropyran derivatives . Additionally, the synthesis may involve the protection of alcohols using 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The phenylthio group and tetrahydropyran ring may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-3-methyl-2H-pyran: A similar compound with a tetrahydropyran ring and a methyl group.
Tetrahydro-4-pyranol: Another compound with a tetrahydropyran ring and a hydroxyl group.
Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: A compound with a phenylthio group and a glucopyranoside structure.
Uniqueness
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide is unique due to its combination of a phenylthio group, a tetrahydropyran ring, and a cyclohexene carboxamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclohexene ring, a phenylthio group, and a tetrahydropyran derivative, which contribute to its potential biological interactions. The synthesis typically involves reactions between tetrahydropyran derivatives and phenylthio compounds, often utilizing trifluoroacetic acid as a catalyst to enhance yield and facilitate the formation of the desired product .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The phenylthio group may play a crucial role in binding to target proteins or enzymes, potentially modulating their activity. However, detailed molecular targets remain under investigation .
Cardiovascular Effects
Some sulfonamide derivatives have been documented to influence perfusion pressure and coronary resistance through interactions with calcium channels . This suggests that this compound could similarly affect cardiovascular functions, although empirical studies are necessary to confirm this hypothesis.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic viability. Computational models such as ADME/PK analyses can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties . These models can predict how the compound interacts with biological systems and its potential side effects.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFLGZVGZOKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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